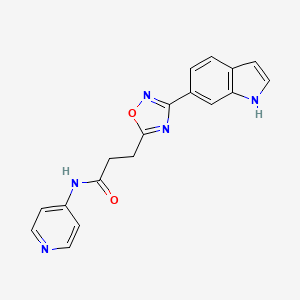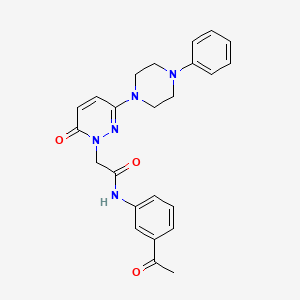![molecular formula C16H21N5O2 B12164253 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12164253.png)
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids
准备方法
合成路线和反应条件
4-[2-(丙-2-基)-2H-四唑-5-基]-N-(四氢呋喃-2-基甲基)苯甲酰胺的合成通常涉及多个步骤。一种常见的方法从四唑环的制备开始,这可以通过在酸性条件下将适当的腈与叠氮化钠环化来实现。然后,通过一系列涉及保护和去保护步骤的反应将所得四唑与苯甲酰胺衍生物偶联,以及使用 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳酰二亚胺) 和 HOBt (1-羟基苯并三唑) 等偶联试剂。
工业生产方法
在工业环境中,这种化合物的生产可能会涉及优化反应条件,以最大限度地提高产率和纯度。这可能包括使用连续流反应器来确保一致的反应条件,以及实施诸如重结晶或色谱之类的纯化技术,以分离所需的产物。
化学反应分析
反应类型
4-[2-(丙-2-基)-2H-四唑-5-基]-N-(四氢呋喃-2-基甲基)苯甲酰胺可以发生各种化学反应,包括:
氧化: 四唑环可以被氧化形成四唑 N-氧化物。
还原: 该化合物可以被还原形成胺衍生物。
取代: 苯甲酰胺部分可以发生亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下用于实现取代反应。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,四唑环的氧化可以产生四唑 N-氧化物,而还原可以产生胺衍生物。
科学研究应用
4-[2-(丙-2-基)-2H-四唑-5-基]-N-(四氢呋喃-2-基甲基)苯甲酰胺具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体配体的潜力。
医药: 探索其潜在的治疗效果,包括抗菌、抗真菌和抗癌活性。
工业: 用于开发具有特定性能的新材料,例如聚合物或涂层。
作用机制
4-[2-(丙-2-基)-2H-四唑-5-基]-N-(四氢呋喃-2-基甲基)苯甲酰胺的作用机制涉及它与特定分子靶标的相互作用。四唑环可以模仿羧酸,使其可以通过氢键和静电相互作用与酶或受体结合。这种结合可以抑制酶的活性或调节受体功能,从而导致各种生物效应。
相似化合物的比较
类似化合物
4-[2-(2H-四唑-5-基)-N-(四氢呋喃-2-基甲基)苯甲酰胺: 结构相似,但缺少异丙基。
4-[2-(丙-2-基)-2H-四唑-5-基]苯甲酸: 结构相似,但缺少四氢呋喃-2-基甲基。
独特性
4-[2-(丙-2-基)-2H-四唑-5-基]-N-(四氢呋喃-2-基甲基)苯甲酰胺因同时存在异丙基和四氢呋喃-2-基甲基而独一无二。这些官能团可以影响该化合物的生物活性及其与分子靶标相互作用的能力,使其成为各种领域研究和开发中的一种有价值的化合物。
属性
分子式 |
C16H21N5O2 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC 名称 |
N-(oxolan-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C16H21N5O2/c1-11(2)21-19-15(18-20-21)12-5-7-13(8-6-12)16(22)17-10-14-4-3-9-23-14/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,17,22) |
InChI 键 |
OBCSWCWAZVCNFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164170.png)
![4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12164173.png)
![N-(2-ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12164179.png)
![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B12164186.png)

![tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12164195.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B12164223.png)
![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164226.png)


![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine](/img/structure/B12164239.png)
